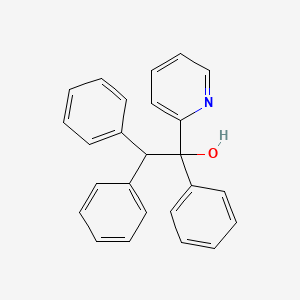
1,2,2-Triphenyl-1-(2-pyridyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2-Triphenyl-1-(2-pyridyl)ethanol is an organic compound that features a pyridine ring and three phenyl groups attached to an ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
1,2,2-Triphenyl-1-(2-pyridyl)ethanol can be synthesized through the reaction of 2-picoline (2-methylpyridine) with benzaldehyde. This reaction is a type of Knoevenagel condensation, which typically does not require a catalyst or solvent . The reaction conditions involve heating the mixture of benzaldehyde and 2-picoline, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a highly pure form .
化学反応の分析
Types of Reactions
1,2,2-Triphenyl-1-(2-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
1,2,2-Triphenyl-1-(2-pyridyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and molecular recognition.
Industry: It is used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of 1,2,2-Triphenyl-1-(2-pyridyl)ethanol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and engage in π-π interactions with other molecules, influencing their behavior and activity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
類似化合物との比較
Similar Compounds
1-Phenyl-1-(2-pyridyl)ethanol: This compound has a similar structure but with fewer phenyl groups.
2-(2-Pyridyl)ethanol: This compound lacks the triphenyl groups and has different chemical properties.
Uniqueness
1,2,2-Triphenyl-1-(2-pyridyl)ethanol is unique due to its combination of a pyridine ring and three phenyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
56501-78-1 |
|---|---|
分子式 |
C25H21NO |
分子量 |
351.4 g/mol |
IUPAC名 |
1,2,2-triphenyl-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C25H21NO/c27-25(22-16-8-3-9-17-22,23-18-10-11-19-26-23)24(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,24,27H |
InChIキー |
VUYYLBOFHKNLJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=N4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)





![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)
![3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)


